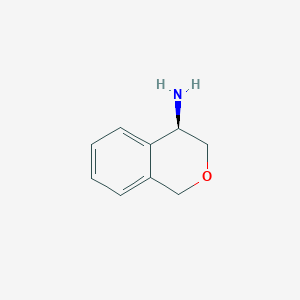

(r)-Isochroman-4-amine

Description

(R)-Isochroman-4-amine is a chiral amine derivative of isochroman, a benzopyran analog where the oxygen atom is at the 1-position of the fused benzene ring. The compound features a stereogenic center at the 4-position, conferring the (R)-configuration. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.20 g/mol (calculated). Structurally, it consists of a bicyclic framework with an amine group at the 4-position, making it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development .

The compound is commercially available, with suppliers like Combi-Blocks offering it at 97% purity for research applications .

Properties

IUPAC Name |

(4R)-3,4-dihydro-1H-isochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Isochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available isochroman.

Chiral Resolution: The racemic mixture of isochroman-4-amine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Reductive Amination: One common method involves the reductive amination of isochroman-4-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-amine may involve:

Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or crystallization techniques to separate the enantiomers.

Catalytic Hydrogenation: Employing chiral catalysts to achieve enantioselective hydrogenation of isochroman-4-one to ®-Isochroman-4-amine.

Chemical Reactions Analysis

Types of Reactions: ®-Isochroman-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isochroman-4-imine or further to isochroman-4-one.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation Products: Isochroman-4-imine, Isochroman-4-one.

Reduction Products: Various amine derivatives.

Substitution Products: Substituted isochroman-4-amines.

Scientific Research Applications

Medicinal Chemistry

(R)-Isochroman-4-amine has been investigated for its potential as an anticancer agent . A study on novel 4-arylisochromenes, which include derivatives of (R)-isochroman, demonstrated their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division. The compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Isochroman Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (R)-19b | 10-25 | Inhibits tubulin polymerization |

| (S)-19b | >10,000 | Reduced activity compared to (R)-19b |

| XJP-L | 10.6 | Disrupts microtubule network |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to create various functionalized isochromans through reactions such as the Pictet-Spengler reaction and other coupling methods. Recent advancements have shown that using epoxides as aldehyde surrogates allows for the efficient construction of isochromans with diverse substituents .

Table 2: Synthetic Routes Utilizing Isochroman Derivatives

| Reaction Type | Substrate Type | Yield (%) |

|---|---|---|

| Pictet-Spengler Reaction | Para-substituted styrenes | Up to 85% |

| Mannich Reaction | Anilines | Up to 99% stereoselectivity |

| Friedel-Crafts Acylation | Isochroman derivatives | 75% |

Research has indicated that (R)-isochroman derivatives exhibit various biological activities beyond anticancer properties. For instance, hybrids of isochroman-4-one have shown promising results as antihypertensive agents , with certain compounds demonstrating β(1)-adrenoceptor blocking effects comparable to established drugs like propranolol .

Case Study: Antihypertensive Activity of Isochroman Hybrids

A specific hybrid compound synthesized from isochroman-4-one was evaluated for its antihypertensive effects in spontaneously hypertensive rats (SHRs). The compound significantly reduced systolic and diastolic blood pressure by over 40%, showcasing its potential as a therapeutic candidate .

Mechanism of Action

The mechanism of action of ®-Isochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Key Findings:

Chirality: The (R)-enantiomer is specifically targeted in synthesis, as stereochemistry significantly impacts pharmacological activity.

Synthetic Accessibility :

- Halogenated derivatives require additional steps for introducing substituents, increasing complexity compared to the parent compound. Hydrochloride salts are common for improving stability and solubility .

Commercial Availability :

- Prices for (R)-isochroman-4-amine and its racemic counterpart are identical, suggesting similar production costs despite enantiomeric purity differences . Brominated derivatives are more expensive due to heavier atoms and synthetic challenges .

Applications :

- Fluorinated analogs are prioritized in medical intermediate synthesis, likely for central nervous system (CNS) drugs where fluorine enhances blood-brain barrier penetration .

- The racemic mixture is used in general research, while enantiopure forms are reserved for targeted pharmaceutical development .

Implications of Substituents on Properties

- Fluorine : The 6- and 7-fluoro derivatives exhibit increased metabolic stability and electronegativity, which can modulate receptor interactions in drug design .

- Bromine : The 8-bromo derivative’s larger atomic radius may sterically hinder interactions but offers opportunities for further functionalization (e.g., Suzuki coupling) .

- Chirality : Enantiopure (R)-isochroman-4-amine avoids the regulatory and efficacy challenges associated with racemic mixtures in drug development .

Biological Activity

(R)-Isochroman-4-amine is a compound that has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of (R)-Isochroman-4-amine, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

(R)-Isochroman-4-amine is characterized by its isochroman structure, which consists of a benzene ring fused to a saturated five-membered ring containing an amine group. This unique structure contributes to its biological activity, particularly in modulating receptor interactions and influencing cellular pathways.

Research indicates that (R)-Isochroman-4-amine exhibits several mechanisms of action:

- Retinoid-X-Receptor (RXR) Modulation : Studies have shown that isochroman analogs can act as selective RXR agonists. For instance, analogs derived from (R)-Isochroman-4-amine demonstrated significant RXR binding affinity and activation in leukemia cell lines, suggesting potential applications in cancer therapy .

- Liver-X-Receptor (LXR) Activity : The compound has been evaluated for its ability to activate LXR, which plays a crucial role in lipid metabolism and neurodegenerative diseases. Preliminary results indicate that certain derivatives may enhance LXR-mediated transcription, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

- Antihypertensive Effects : Specific derivatives of isochroman have shown promise as antihypertensive agents through their action as α1-adrenergic receptor antagonists. These compounds demonstrated vasodilatory effects and reduced blood pressure in animal models, indicating their potential for treating hypertension .

Table 1: Summary of Biological Activities of (R)-Isochroman-4-amine Derivatives

Case Studies

- Cancer Therapeutics : In a study involving KMT2A-MLLT3 leukemia cell lines, various isochroman derivatives were tested for their cytotoxicity and RXR activation capabilities. Results indicated that certain compounds could effectively inhibit cell viability while promoting RXR pathway activation .

- Neurodegenerative Disorders : A limited clinical trial explored the effects of an isochroman derivative on patients with moderate Alzheimer's disease. The findings suggested that the compound may help mitigate symptoms associated with neurodegeneration by enhancing LXR activity, thus promoting lipid metabolism and reducing amyloid plaque formation .

- Hypertension Treatment : Another study focused on the antihypertensive properties of an isochroman derivative, which showed significant reductions in systolic and diastolic blood pressure in spontaneously hypertensive rats. The compound acted as an α1-adrenergic receptor antagonist without adversely affecting heart rate, highlighting its therapeutic potential .

Q & A

Q. What are the validated synthetic routes for (R)-Isochroman-4-amine, and how can reproducibility be ensured?

Methodological Answer: Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation through spectroscopic characterization (NMR, IR) and chiral HPLC to confirm enantiomeric purity. Batch-to-batch consistency should be assessed using quantitative metrics like yield and enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for characterizing (R)-Isochroman-4-amine’s structural and chiral integrity?

Methodological Answer: High-resolution NMR (¹H/¹³C) confirms structural identity, while chiral stationary phase HPLC or circular dichroism (CD) validates enantiopurity. Mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validation with X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Q. How should researchers design stability studies to evaluate (R)-Isochroman-4-amine under varying storage conditions?

Methodological Answer: Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC-UV to monitor degradation products and LC-MS/MS to identify impurities. Statistical analysis (e.g., ANOVA) quantifies degradation kinetics .

Q. What are the best practices for detecting trace impurities in (R)-Isochroman-4-amine synthesis?

Methodological Answer: Employ sensitive methods like LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm. Validate methods per ICH Q2(R1), including specificity, linearity, and recovery studies. Reference standards for known impurities (e.g., nitrosamines) must be synthesized or sourced for quantification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for (R)-Isochroman-4-amine be resolved?

Methodological Answer: Perform density functional theory (DFT) calculations to simulate NMR chemical shifts. Compare experimental and theoretical results to identify conformational discrepancies. Validate via 2D NMR (COSY, NOESY) or variable-temperature NMR to probe dynamic effects .

Q. What experimental strategies address low enantiomeric excess in asymmetric synthesis of (R)-Isochroman-4-amine?

Methodological Answer: Optimize chiral catalysts (e.g., transition-metal complexes or organocatalysts) using Design of Experiments (DoE). Screen solvent polarity, temperature, and ligand ratios. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance ee .

Q. How can researchers model the pharmacokinetic behavior of (R)-Isochroman-4-amine in preclinical studies?

Methodological Answer: Develop a compartmental pharmacokinetic model using data from in vitro assays (microsomal stability, plasma protein binding) and in vivo studies (rodent pharmacokinetics). Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability .

Q. What methodologies are suitable for investigating (R)-Isochroman-4-amine’s mechanism of action in complex biological systems?

Methodological Answer: Use CRISPR-Cas9 gene editing to create knockout models of hypothesized targets. Pair with proteomics (e.g., SILAC) and transcriptomics (RNA-seq) to map pathways. Validate via surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP modulation) .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze biological activity data with high variability for (R)-Isochroman-4-amine?

Methodological Answer: Apply robust statistical methods (e.g., non-parametric Kruskal-Wallis test) for non-normal distributions. Use bootstrapping to estimate confidence intervals. Outlier detection (e.g., Grubbs’ test) and sensitivity analysis ensure data integrity .

Q. What strategies reconcile discrepancies between in vitro potency and in vivo efficacy of (R)-Isochroman-4-amine?

Methodological Answer: Investigate bioavailability limitations via permeability assays (Caco-2) and hepatic clearance studies. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure. Modify formulation (e.g., nanoencapsulation) to enhance delivery .

Novel Applications and Theoretical Exploration

Q. How can computational chemistry predict novel derivatives of (R)-Isochroman-4-amine with enhanced selectivity?

Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations against target proteins. Use QSAR models trained on existing bioactivity data to prioritize synthetic targets. Validate predictions with in vitro screening .

Q. What experimental frameworks evaluate (R)-Isochroman-4-amine’s potential in multi-target drug discovery?

Methodological Answer: Implement polypharmacology profiling using high-throughput screening panels (e.g., kinase or GPCR arrays). Network pharmacology analysis (Cytoscape) identifies synergistic targets. Validate via combination index (CI) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.